3-Fluoro-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether
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Overview
Description
3-Fluoro-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is a synthetic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . The reaction conditions often include a temperature of around 140°C and a reaction time of approximately 3 hours, yielding the desired product in good-to-excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times. Additionally, the process can be optimized to minimize byproducts and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines
Scientific Research Applications
3-Fluoro-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against various cancer cell lines.
Agriculture: The compound exhibits herbicidal activity and can be used to control weed growth.
Material Sciences: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Fluoro-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether stands out due to its unique combination of a fluoro group and a phenethyl group, which enhances its biological activity and specificity. This structural uniqueness contributes to its potent antiproliferative and antiviral properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H17FN4O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
7-(2-fluoro-4-methoxyphenyl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H17FN4O/c1-26-15-8-9-16(17(21)13-15)18-11-12-22-20-23-19(24-25(18)20)10-7-14-5-3-2-4-6-14/h2-6,8-9,11-13H,7,10H2,1H3 |
InChI Key |
QQDCNMLCSOFEJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=NC3=NC(=NN23)CCC4=CC=CC=C4)F |
Origin of Product |
United States |
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